4-[(5-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride
Description
Properties
IUPAC Name |
4-[(5-nitropyrazol-1-yl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.ClH/c14-13(15)9-3-6-11-12(9)7-8-1-4-10-5-2-8;/h3,6,8,10H,1-2,4-5,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLSHRROYFPRTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2C(=CC=N2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride typically involves the reaction of piperidine with a nitropyrazole derivative. One common method includes the alkylation of piperidine with a 5-nitropyrazole methyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Cyclization: Various cyclization agents depending on the desired product.
Major Products
Reduction: 4-[(5-Aminopyrazol-1-yl)methyl]piperidine.
Substitution: N-alkyl or N-acyl derivatives of the piperidine ring.
Cyclization: Complex heterocyclic compounds incorporating the piperidine and pyrazole rings.
Scientific Research Applications
4-[(5-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds with potential biological activity.
Biological Studies: It is used in studies investigating the interaction of nitro-containing compounds with biological systems, including their reduction and subsequent biological effects.
Mechanism of Action
The mechanism of action of 4-[(5-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride involves its interaction with biological targets through its nitro and piperidine moieties. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to various biological effects. The piperidine ring can interact with receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares the target compound with key analogs:
Functional Group Impact on Pharmacological Activity
- However, nitro groups can also confer metabolic instability or toxicity risks .
- Indanone and Benzyl (Donepezil): The rigid indanone moiety in donepezil optimizes binding to AChE’s catalytic site, while the benzyl group enhances lipophilicity for CNS penetration .
- Triazole () : The 1,2,4-triazole ring enables hydrogen bonding, improving solubility and target affinity. Such compounds are explored for antimicrobial or anticonvulsant applications .
- Trifluoromethyl () : The CF₃ group increases lipophilicity and metabolic stability, often improving bioavailability in drug candidates .
Physicochemical Properties and Solubility
- Hydrochloride Salts : All listed compounds are hydrochloride salts, enhancing water solubility. However, substituents like nitro (target) or CF₃ () may reduce solubility compared to polar groups (e.g., triazole in ).
- LogP Considerations: The nitro group in the target compound likely results in a lower LogP (more polar) than donepezil (higher LogP due to benzyl/indanone), affecting blood-brain barrier penetration .
Biological Activity
4-[(5-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride is a compound with notable potential in medicinal chemistry due to its structural features that allow for diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The compound consists of a piperidine ring substituted with a nitropyrazole moiety. The presence of the nitro group is significant as it can undergo reduction to form reactive intermediates, which may interact with various biological targets. The piperidine structure is known for its role in modulating receptor activity and enzyme inhibition.
The biological activity of 4-[(5-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride can be attributed to two main components:
- Nitro Group Activity : The nitro group can be reduced to an amino group, generating reactive species that may induce oxidative stress or interact with cellular macromolecules, potentially leading to cytotoxic effects.
- Piperidine Ring Interactions : The piperidine moiety can participate in various interactions with neurotransmitter receptors and enzymes, influencing their activity and contributing to therapeutic effects.
Biological Activities
Research indicates that 4-[(5-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride exhibits several biological activities:
- Antimicrobial Activity : Pyrazole derivatives have been noted for their broad-spectrum antimicrobial properties. Studies have shown that similar compounds exhibit significant inhibition against various bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : The compound's derivatives have demonstrated anti-inflammatory properties in vitro, particularly through the modulation of nitric oxide production and inflammatory cytokine levels in activated macrophages .
- Neuroprotective Potential : Given its structure, the compound is being investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Mechanism
A study investigating the anti-inflammatory properties of pyrazole derivatives similar to 4-[(5-Nitropyrazol-1-yl)methyl]piperidine;hydrochloride utilized RAW 264.7 macrophage cell lines. The results indicated that these compounds significantly decreased the expression of inducible nitric oxide synthase (iNOS) and nitric oxide (NO) production upon stimulation with lipopolysaccharides (LPS) and interferon-gamma (IFNγ). This suggests a mechanism whereby the compounds modulate inflammatory responses at the cellular level .
Case Study: Antimicrobial Evaluation
Another study evaluated the antimicrobial efficacy of pyrazole derivatives against various pathogens. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as alternative therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
